molecular formula C11H8N4O4 B2561231 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 953143-45-8

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2561231
CAS No.: 953143-45-8
M. Wt: 260.209
InChI Key: AGOCFWWGLLQQRU-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring two pharmacologically relevant rings: a 1,3,4-oxadiazole substituted with a furan-2-yl group and a 3-methylisoxazole-5-carboxamide moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability and bioactivity in medicinal chemistry, while the furan and isoxazole groups contribute to electronic and steric properties that influence binding interactions .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c1-6-5-8(19-15-6)9(16)12-11-14-13-10(18-11)7-3-2-4-17-7/h2-5H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOCFWWGLLQQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as the use of renewable resources and environmentally friendly solvents, can be incorporated into the industrial production methods .

Scientific Research Applications

Structural Overview

The compound consists of:

  • Furan ring : A five-membered aromatic ring containing one oxygen atom.
  • 1,3,4-Oxadiazole ring : A five-membered heterocyclic structure with two nitrogen atoms and one oxygen atom.
  • Isosazole moiety : Contributing to the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of furan-based oxadiazoles have been synthesized and evaluated for their ability to inhibit bacterial tyrosinase, a key enzyme in melanin biosynthesis. One study found that a benzofuran-oxadiazole derivative demonstrated an IC50 value of 11 μM, comparable to ascorbic acid . This suggests potential applications in treating skin disorders related to pigmentation.

Anticancer Properties

The structural similarities of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide to other known anticancer agents make it a candidate for further investigation. Compounds containing oxadiazole rings have shown promise in inhibiting various cancer cell lines. For example, a series of 4-chloro-benzamides containing oxadiazole structures were evaluated as RET kinase inhibitors, exhibiting moderate to high potency against cancer cells .

Synthesis and Functionalization

The synthesis of this compound can be achieved through cyclization reactions involving furan derivatives. The reaction conditions typically involve heating and the use of suitable solvents to facilitate high yields. This approach can be applied in developing novel materials with specific electronic or optical properties.

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing various furan-based oxadiazole derivatives highlighted their effectiveness as tyrosinase inhibitors. The synthesized compounds showed significant inhibition rates in the micromolar range, suggesting their potential as therapeutic agents for hyperpigmentation disorders .

Case Study 2: Anticancer Screening

Another investigation into the anticancer properties of similar compounds revealed that certain derivatives exhibited selective inhibition against FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The most potent compound from this series demonstrated an IC50 value of 106 nM against FLT3 . This indicates the potential for developing targeted therapies based on the structural framework of this compound.

Comparative Analysis Table

Compound Name Structural Features Biological Activity IC50 Value (μM)
Benzofuran-OxadiazoleFuran + OxadiazoleTyrosinase Inhibitor11
4-Chloro-BenzamideOxadiazole + BenzamideRET Kinase Inhibitor106

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of enzymes or proteins involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include derivatives of 1,3,4-oxadiazoles and isoxazole carboxamides, which have been investigated for antifungal, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis based on available evidence:

Compound Structural Features Biological Activity Target/Mechanism Source
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide (Target Compound) 1,3,4-Oxadiazole with furan-2-yl; 3-methylisoxazole-5-carboxamide Hypothesized antifungal/antimicrobial activity (based on structural analogues) Potential thioredoxin reductase inhibition (inferred from LMM11) N/A (This article)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) 1,3,4-Oxadiazole with furan-2-yl; sulfamoyl benzamide Antifungal activity against C. albicans (MIC: 8–16 µg/mL) Thioredoxin reductase (Trr1) inhibition
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide 1,3,4-Oxadiazole with 3-methoxyphenyl; 3-methylisoxazole-5-carboxamide Limited data; potential modulation of inflammatory pathways (speculative) Unreported
Fluconazole Triazole core Broad-spectrum antifungal (MIC for C. albicans: 0.5–2 µg/mL) Lanosterol 14α-demethylase (CYP51) inhibition

Key Observations:

While LMM11 inhibits Trr1 (thioredoxin reductase) in C. albicans, the isoxazole moiety in the target compound may shift activity toward other enzymes or pathways, such as cyclooxygenases or kinases common to isoxazole derivatives . Compared to the 3-methoxyphenyl analogue (), the furan-2-yl group in the target compound may enhance metabolic stability due to furan’s lower susceptibility to oxidative degradation than methoxy-substituted aromatics .

Antifungal Efficacy :

  • LMM11 demonstrates moderate antifungal activity (MIC: 8–16 µg/mL) against C. albicans, whereas fluconazole (a triazole) is significantly more potent (MIC: 0.5–2 µg/mL) . The target compound’s activity remains uncharacterized, but its structural similarity to LMM11 suggests it may require optimization to match fluconazole’s efficacy.

Mechanistic Implications :

  • The 1,3,4-oxadiazole ring in both the target compound and LMM11 contributes to π-π stacking interactions with enzyme active sites, critical for Trr1 inhibition. However, the absence of a sulfamoyl group in the target compound may reduce its affinity for Trr1, necessitating alternative strategies for target engagement .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Oxadiazole : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.
  • Isoxazole : A five-membered ring containing one nitrogen and one oxygen atom.

The molecular formula is C12H10N4O3C_{12}H_{10}N_4O_3, and its structural representation can be summarized as follows:

N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 3 methylisoxazole 5 carboxamide\text{N 5 furan 2 yl 1 3 4 oxadiazol 2 yl 3 methylisoxazole 5 carboxamide}

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and isoxazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains. The furan moiety contributes to the enhanced activity by increasing lipophilicity, facilitating membrane penetration.

Antitumor Activity

Studies have demonstrated that oxadiazole derivatives possess antitumor properties. For example, compounds with the oxadiazole core have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Case Study : A study evaluated a series of oxadiazole derivatives against human cancer cell lines (e.g., MCF-7, HeLa) and found IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the furan and isoxazole rings can significantly influence their pharmacological profiles. For instance:

  • Substituents on the furan ring : Altering substituents can enhance or reduce activity against specific targets.
  • Positioning of functional groups : The placement of carboxamide groups has been linked to improved binding affinity to biological targets.

Research Findings and Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorIC50 < 10 µM in cancer cells
Anti-inflammatoryReduced cytokine production

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